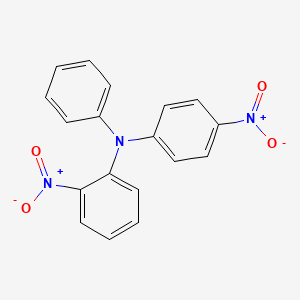

2-Nitrophenyl-(4-nitrophenyl)phenylamine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl-(4-nitrophenyl)phenylamine typically involves the nitration of phenylamine derivatives. One common method is the nitration of phenylamine with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield . The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the nitration process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Nitrophenyl-(4-nitrophenyl)phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products Formed

Applications De Recherche Scientifique

2-Nitrophenyl-(4-nitrophenyl)phenylamine has several applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 2-Nitrophenyl-(4-nitrophenyl)phenylamine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic or toxicological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Nitrophenylamine: A simpler compound with a single nitro group attached to the phenyl ring.

4-Nitrophenylamine: Another related compound with a nitro group at the para position of the phenyl ring.

2,4-Dinitrophenylamine: Contains two nitro groups at the ortho and para positions of the phenyl ring.

Uniqueness

2-Nitrophenyl-(4-nitrophenyl)phenylamine is unique due to the presence of nitro groups at both the ortho and para positions on different phenyl rings, which imparts distinct chemical properties and reactivity compared to its simpler analogs .

Activité Biologique

2-Nitrophenyl-(4-nitrophenyl)phenylamine (CAS No. 887407-14-9) is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O2, and it has a molecular weight of 218.22 g/mol. The compound features two nitrophenyl groups attached to a central phenylamine structure, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, which can disrupt metabolic pathways in target organisms.

- Photochemical Activity : Similar compounds, such as 2-nitrophenylalanine, have demonstrated the ability to cleave polypeptide backbones upon exposure to UV light, suggesting potential applications in photochemistry and peptide manipulation .

- Antimicrobial Properties : There is evidence that related nitrophenyl compounds possess antimicrobial activity, indicating that this compound may also exhibit similar effects against various pathogens.

Biological Evaluation

Research has highlighted several important aspects of the biological evaluation of this compound:

- Antimicrobial Activity : Studies indicate that nitrophenyl compounds can act against bacterial strains, potentially serving as leads for new antibiotic development.

- Photocleavage Applications : The ability to photochemically cleave proteins suggests that this compound could be utilized in targeted drug delivery systems or in the study of protein dynamics .

- Toxicological Studies : Understanding the toxicological profile of this compound is crucial for its application in medicinal chemistry. Preliminary studies suggest a need for further investigation into its safety and efficacy.

Case Study 1: Antimicrobial Activity

A comparative study on various nitrophenyl compounds revealed that those with multiple nitro groups exhibited enhanced antimicrobial properties. For instance, compounds with MIC (Minimum Inhibitory Concentration) values lower than 0.1 mg/mL were identified as promising candidates for further development against resistant bacterial strains .

Case Study 2: Photochemical Applications

In a study involving the incorporation of 2-nitrophenylalanine into proteins, researchers demonstrated that upon UV irradiation, specific cleavage occurred at targeted sites within the polypeptide chain. This technique allows for precise control over protein function and could be adapted for use with this compound .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-nitro-N-(4-nitrophenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-20(23)16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21(24)25/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVISYOAXBITWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652662 | |

| Record name | 2-Nitro-N-(4-nitrophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-14-9 | |

| Record name | 2-Nitro-N-(4-nitrophenyl)-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887407-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-N-(4-nitrophenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.